molecular formula C5H8O2 B377074 3,3-Dimethylacrylic acid CAS No. 541-47-9

3,3-Dimethylacrylic acid

Cat. No. B377074
CAS RN: 541-47-9
M. Wt: 100.12g/mol
InChI Key: YYPNJNDODFVZLE-UHFFFAOYSA-N
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Description

3,3-Dimethylacrylic acid, also known as 3-Methyl-2-butenoic acid, 3-Methylcrotonic acid, or Senecioic acid, is a chemical compound with the molecular formula (CH3)2C=CHCOOH . It is used in the chemical, pesticide, pharmaceutical, organic, and synthetic industries . It is also found in the pheromones of mealybug species .


Synthesis Analysis

This compound can be synthesized from the action of alkalis or bases on the ester of α-bromoisovaleric acid, by condensation of acetone with malonic acid or bromoacetic ester, or by oxidation of mesityl oxide with sodium hypochlorite . A novel biosynthetic pathway involving the intermediate 3,3-dimethylacryloyl-CoA has been discovered in my

Scientific Research Applications

Molecular Nanoclusters

  • Spherical Structure Formation : A study by Alexandropoulos et al. (2016) revealed that 3,3-Dimethylacrylic acid plays a role in the formation of a spherical {Mn29} molecular cluster, which is about 2.2 nm in size, comparable to small magnetic nanoparticles. This has implications for nanotechnology and materials science Alexandropoulos et al., 2016.

Chemosensors and Bioimaging

  • Al(3+) Detection in Living Cells : Gui et al. (2015) designed a chemosensor using a compound that includes this compound for detecting aluminum ions in living cells. This is significant for biological and medical research, particularly for studying the effects of aluminum on biological systems Gui et al., 2015.

Synthesis and Catalysis

  • Synthesis of Ruthenium Complexes : Research by Adeloye et al. (2013) involved synthesizing new ruthenium(II) complexes using this compound, with potential applications in dye-sensitized solar cells, highlighting its role in renewable energy research Adeloye et al., 2013.

Crystallography and Molecular Structure

  • Crystal Structures of Derivatives : A study by Parvez et al. (2005) focused on the crystal structures of certain derivatives of this compound, showing their tetrahedral geometries and dimer formation through hydrogen bonds. This is relevant for understanding molecular interactions in crystallography Parvez et al., 2005.

Environmental Applications

  • Photocatalyzed Oxidation : Xu et al. (2007) demonstrated that this compound derivatives can be degraded through TiO2 photocatalysis. This research is important for environmental science, particularly in the degradation of herbicides Xu et al., 2007.

properties

IUPAC Name

3-methylbut-2-enoic acid
Source PubChem
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InChI

InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPNJNDODFVZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8O2
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DSSTOX Substance ID

DTXSID2047145
Record name 3,3-Dimethylacrylic acid
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Molecular Weight

100.12 g/mol
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Physical Description

Slightly yellow crystalline powder; [Acros Organics MSDS], Solid, Solid; green, phenolic, dairy aroma
Record name 3-Methylcrotonic acid
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Record name Senecioic acid
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Boiling Point

195.00 to 197.00 °C. @ 760.00 mm Hg
Record name Senecioic acid
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Solubility

10 mg/mL, Soluble in most organic solvents, soluble (in ethanol)
Record name Senecioic acid
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Record name 3-Methylcrotonic acid
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CAS RN

541-47-9
Record name 3-Methyl-2-butenoic acid
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Record name Senecioic acid
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Record name 3,3-Dimethylacrylic acid
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Record name 3-methylcrotonic acid
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Record name 3-METHYL CROTONIC ACID
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Record name Senecioic acid
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Melting Point

65 °C
Record name Senecioic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3,3-Dimethylacrylic acid?

A1: this compound has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, surface-enhanced Raman scattering (SERS) spectra have been recorded and analyzed for this compound on silver colloids at different concentrations. []

Q3: How can this compound be synthesized?

A3: One method involves the carbonation of the Grignard reagent derived from 1-isobutenyl bromide with 14CO2 to yield this compound (14C-1). [] Another approach utilizes the reaction of this compound and N-bromo succinimide with benzoyl peroxide to form 3,3-Bis(bromomethyl)acrylic acid, followed by ring closure in a basic medium to obtain 4-(Bromomethyl)but-2-enolide. []

Q4: Can this compound undergo cyclization reactions?

A4: Yes, this compound can participate in cyclization reactions. For example, reacting it with 3-fluorophenol in methanesulfonic acid yields 5-fluoro-2,2-dimethylchroman-4-one. [, ] It can also react with 1-hydroxycarbazole or its derivatives in the presence of catalysts like trifluoroacetic acid or a mixture of AlCl3 and POCl3 to form various pyrano[2,3-a]carbazole derivatives. [, , ]

Q5: How does this compound react with radicals?

A5: Studies using kinetic-EPR have shown that aliphatic radicals can add to this compound in aqueous solutions. The reaction rate is significantly influenced by steric effects due to the two methyl groups at the 3-position. []

Q6: What are some applications of this compound?

A6: this compound serves as a valuable building block in organic synthesis. One notable application is its use in the synthesis of (+)-trans-chrysanthemic acid, a key component of pyrethrin insecticides. [] It is also utilized in preparing pyranoquinoline alkaloids like flindersine, haplamine, and N-methylflindersine through a (4+2) cycloaddition reaction involving o-quinone methide intermediates. [] Additionally, this compound serves as a starting material in the synthesis of the left-hand portion of azinomycins, potent antitumor agents. []

Q7: Can this compound be used in polymer chemistry?

A7: Yes, this compound can be polymerized. Studies have investigated the influence of crystal structure on its polymerization. [] It is also used as an organic ligand in nickel-based organometallic clusters for potential applications as resists in nanolithography. []

Q8: Does this compound play a role in biological systems?

A8: Yes, research indicates that this compound is an intermediate in a novel biosynthetic pathway found in myxobacteria. This pathway provides precursors for fatty acid biosynthesis and secondary metabolite formation. [] Feeding experiments using 13C-labeled precursors in Stigmatella aurantiaca and Myxococcus xanthus revealed that this compound is converted to isovaleryl-CoA, demonstrating its role in this alternative metabolic route. [, ]

Q9: How does this compound contribute to the production of volatiles in myxobacteria?

A9: Studies on Myxococcus xanthus demonstrate that this compound can be utilized by mutant strains to produce isovaleryl-CoA, a key precursor in the biosynthesis of volatile compounds like (S)-9-methyldecan-3-ol and 9-methyldecan-3-one. []

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